![molecular formula C21H15Cl2NO2 B2551767 4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-20-8](/img/structure/B2551767.png)
4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis of New Acridine-9-carboxylic Acid Derivatives
The study presented in paper focuses on the synthesis of new 1,3-dihydroxyacridine-9-carboxylic acids through the Pfitzinger reaction, starting from 2,4,6-trihydroxytoluene. The paper also explores the bromination and azo-coupling reactions of these compounds. Additionally, computer simulations were utilized to predict potential pharmacokinetic and toxic properties of the synthesized compounds.
A Novel Siloxane-containing Dicarboxylic Acid and Derivatives
In paper , researchers synthesized a new dicarboxylic acid, 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane, and its derivatives. The synthesis yielded several compounds, including a cyclic dimer and an oligomer. The study also examined the formation of a coordination compound with copper and imidazole, revealing a self-assembled supramolecular structure through single-crystal X-ray crystallography. The stability of this structure was investigated using ATR-FTIR, and the ability of the macrocycle to bind potassium cations was studied.
New Synthesis of Substituted Acridine-4-carboxylic Acids
Paper reports a new synthesis route for substituted acridine-4-carboxylic acids and the anticancer drug DACA. The process involves the reduction of imidazolides, oxidation to aldehydes, and cyclisation with trifluoroacetic acid, followed by base hydrolysis. This method provides an alternative route to DACA that avoids the use of irritant acids.
Synergistic Inhibition Effect of Tetrahydroacridines
The research in paper investigates the synergistic inhibition effect of tetrahydroacridines and Tween-80 on mild steel corrosion in an acidic medium. The study includes weight loss tests, electrochemical techniques, and surface morphology analysis. The findings suggest that the combination of these inhibitors results in a more effective corrosion protection compared to individual inhibitors.
Synthesis and Crystal Structures of Hexahydroacridine Diones
Paper describes the synthesis and crystallographic analysis of two hexahydroacridine dione compounds. The crystal structures of these compounds were determined, showing different conformations of the 1,4-dihydropyridine ring and the six-membered rings in the crystal structures.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives: New 1,3-dihydroxyacridine-9-carboxylic acids, similar to the target compound, have been synthesized using the Pfitzinger reaction. These derivatives have potential pharmacokinetic and toxic properties which were analyzed using computer simulation (Melyshenkova et al., 2018).
- Molecular Docking and Structural Analysis: A study conducted vibrational, structural, and electronic analysis on similar dichlorophenyl amino acids. This involved spectroscopic studies and theoretical calculations, providing insights into the stability, reactivity, and potential for use in non-linear optical materials (Vanasundari et al., 2018).
Chemical Reactions and Modifications
- Alkylation of C(sp3)–H and C(sp2)–H Bonds: The use of 9-methylacridine, closely related to the target compound, was effective in promoting a palladium-catalyzed alkylation reaction of simple amides. This approach is significant for the preparation of unnatural amino acids and controlled acrylic acids (Zhu et al., 2014).
Biological and Pharmacological Potential
- Biological Activity Investigation: Arylhydrazides of 1,2,3,4-tetrahydroacridine-9-carboxylic acids, similar to the chemical , were synthesized and their properties and biological activities were investigated. This research is important for understanding the biological implications of these compounds (Konshin et al., 1972).
- Synergistic Inhibition in Corrosion: Research has shown that certain tetrahydroacridines, in combination with Tween-80, can significantly inhibit the corrosion of mild steel in acid medium. This application is vital for material science and corrosion prevention (Zhang et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c22-16-9-4-5-12(19(16)23)11-13-6-3-8-15-18(21(25)26)14-7-1-2-10-17(14)24-20(13)15/h1-2,4-5,7,9-11H,3,6,8H2,(H,25,26)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIJVGZRMQXPPX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid](/img/structure/B2551685.png)

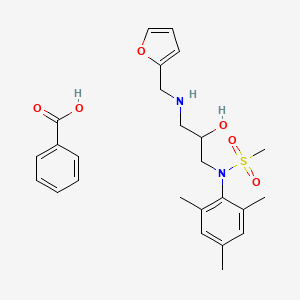

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)
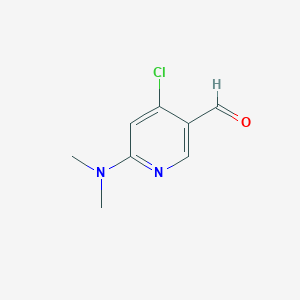
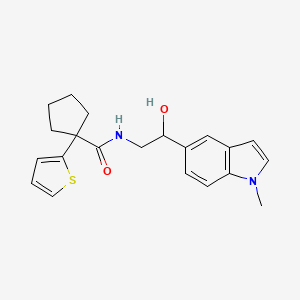
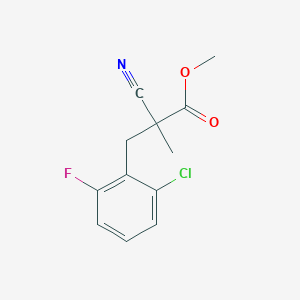
![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)
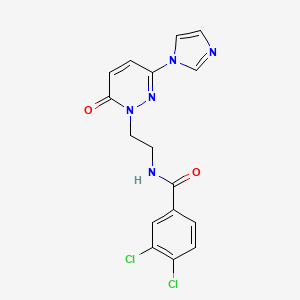
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide](/img/structure/B2551699.png)

![Diethyl 5-[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2551703.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)